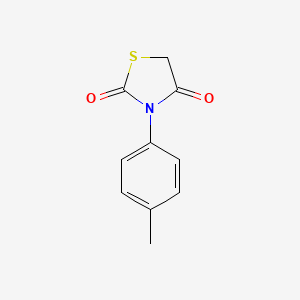

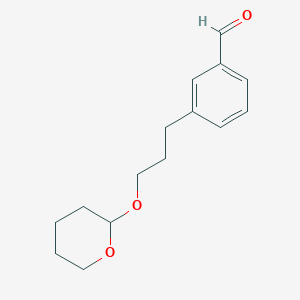

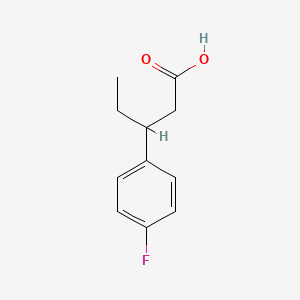

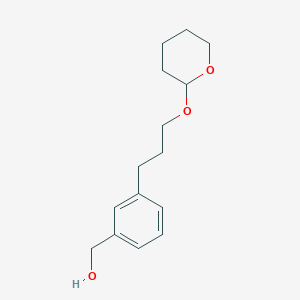

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol

Descripción general

Descripción

The compound (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol is a derivative of tetrahydropyran . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a colorless volatile liquid . Derivatives of tetrahydropyran, such as the one you’re asking about, are more common . They are often used as protecting groups in organic synthesis .

Synthesis Analysis

Tetrahydropyran derivatives can be synthesized from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives can be viewed using Java or Javascript . The IUPAC Standard InChI for tetrahydropyran isInChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 . Chemical Reactions Analysis

Tetrahydropyran derivatives undergo a variety of reactions. For instance, alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives can vary. For instance, tetrahydropyran itself is a colorless volatile liquid . The IUPAC Standard InChI for tetrahydropyran isInChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization Techniques

Undergraduate Organic Laboratory Projects

One study involved undergraduate students in synthesizing tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via an environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reaction (MCR). This project emphasized the synthesis of complex molecules through student research, exploring the reaction scope with other carbonyl substrates (Dintzner et al., 2012).

Prins Cyclization for Synthesis

Research has shown the utility of Prins cyclization in the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating the versatility of this reaction in creating structurally complex molecules with high selectivity and good yields (Reddy et al., 2012).

Modification of Prins-Type Cyclization

Another study explored the scope and utility of a modification of the Prins-type cyclization of oxonium ions, leading to the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This research highlights the method's potential for synthesizing complex molecular structures (Fráter et al., 2004).

Applications in Material Science and Catalysis

Photochromic Compounds

Studies have synthesized mono-, bis-, and tris-4-(naphthopyran-3-yl)phenyl substituted methanols with good photochromism, leading to reversible generation of red–orange photomerocyanines. These compounds, through acidic dehydration, yield intensely colored cations, showcasing potential applications in material science (Aiken et al., 2013).

Oxidative Alkenol Cyclization Catalysis

Research on cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes has demonstrated their ability to catalyze oxidative cyclization of alkenols, offering a pathway to synthesizing tetrahydrofuran and tetrahydropyran derivatives. This highlights the role of these complexes in catalysis and synthetic chemistry (Dönges et al., 2014).

Propiedades

IUPAC Name |

[3-[3-(oxan-2-yloxy)propyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11,15-16H,1-2,4,7-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZBTPIGLQFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCC2=CC(=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3107780.png)

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)